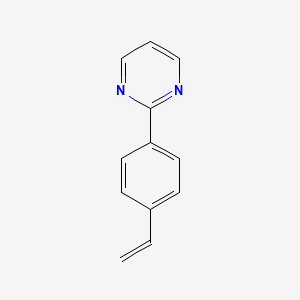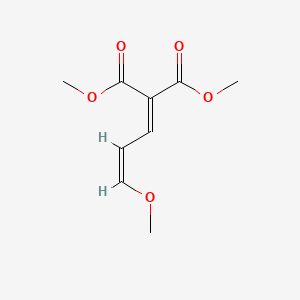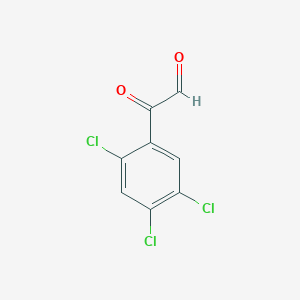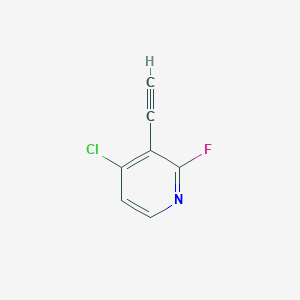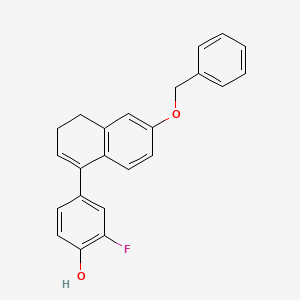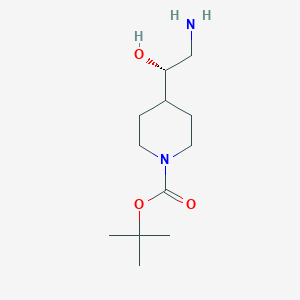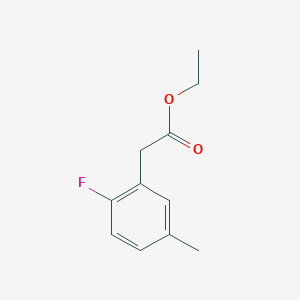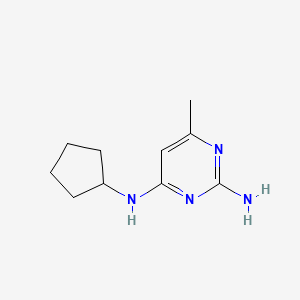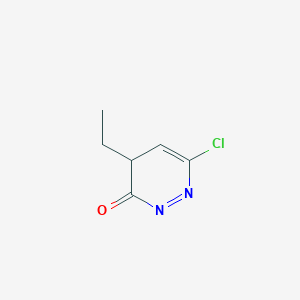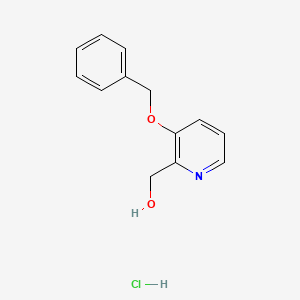
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is a chemical compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a methanol group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxypyridine.
Benzyloxy Substitution: The hydroxyl group at the 3-position of pyridine is substituted with a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Methanol Group Introduction: The 2-position of the pyridine ring is then functionalized with a methanol group through a Grignard reaction involving methylmagnesium bromide.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride undergoes several types of chemical reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (3-(Benzyloxy)pyridin-2-yl)carboxylic acid.
Reduction: (3-Hydroxy)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxy)pyridin-2-yl)methanol: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
(3-(Methoxy)pyridin-2-yl)methanol: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and interactions with biological targets.
(3-(Benzyloxy)pyridin-2-yl)carboxylic acid: An oxidized form of the compound with distinct chemical and biological properties.
Uniqueness
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is unique due to its combination of a benzyloxy group and a methanol group on the pyridine ring. This structural arrangement allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
94454-56-5 |
|---|---|
Formule moléculaire |
C13H14ClNO2 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
(3-phenylmethoxypyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H |
Clé InChI |
KAPQXKINIVWKCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
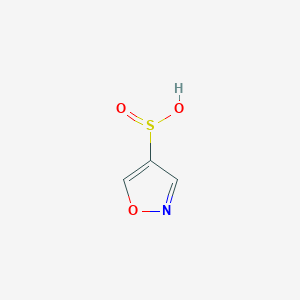
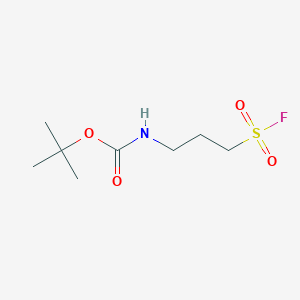
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
